molecular formula C4H8ClF2NO2 B2966988 2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride CAS No. 67654-64-2

2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride

Cat. No.: B2966988
CAS No.: 67654-64-2
M. Wt: 175.56
InChI Key: QUSSSNWYBQEOGP-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride (CAS 67654-64-2) is a synthetic, non-proteinogenic amino acid derivative of interest in medicinal chemistry and biochemical research. Its molecular formula is C4H8ClF2NO2, with a molecular weight of 175.56 g/mol . The structure features a difluoromethyl group, which is a common bioisostere used in rational drug design to modulate the physicochemical properties of lead compounds, potentially influencing their bioavailability, metabolic stability, and binding affinity . Compounds within this class of fluorinated amino acids are frequently investigated as enzyme inhibitors or mechanism-based inactivators. For instance, similar difluoromethyl-containing molecules have been developed as potent, irreversible inhibitors for pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as GABA aminotransferase and ornithine aminotransferase . Furthermore, non-standard amino acids, including phosphonate and boronate analogs, serve as crucial enzyme inhibitors by acting as structural mimics of metabolic intermediates or transition states . Researchers may explore this hydrochloride salt as a building block for the synthesis of novel bioactive molecules or as a tool compound for probing enzymatic mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2.ClH/c1-4(7,2(5)6)3(8)9;/h2H,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSSNWYBQEOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride (CAS No. 67654-64-2) is an amino acid derivative characterized by its unique structural features, including two fluorine atoms and a carboxylic acid group. This compound has garnered attention in biochemical research and pharmaceutical applications due to its potential biological activities and interactions with various proteins and enzymes involved in metabolic pathways.

The molecular formula of this compound is C4H7F2NO2\text{C}_4\text{H}_7\text{F}_2\text{NO}_2, with a molecular weight of 139.1 g/mol. Its structure is defined as follows:

  • IUPAC Name : (2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
  • SMILES : CC(C(F)F)(C(=O)O)N

This compound's dual fluorine substituents at the 3-position significantly alter its chemical reactivity and biological interactions compared to similar compounds, enhancing its efficacy as a biochemical probe or therapeutic agent.

Interaction Studies

Research indicates that this compound can bind to various proteins and enzymes, potentially altering their activity or influencing cellular signaling processes. These interactions suggest a role in modulating metabolic pathways, which could have therapeutic implications.

Pharmacological Potential

The compound has been investigated for several pharmacological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, though further research is needed to establish efficacy and mechanisms.
  • Anticancer Activity : The compound's structural characteristics may allow it to target specific enzymes or receptors involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Metabolic Pathway Modulation : A study demonstrated that the compound could influence enzyme activity in metabolic pathways, suggesting a potential role in metabolic disorders.
  • Therapeutic Applications : Research has indicated that the compound may be useful in developing treatments for conditions requiring soft tissue augmentation or wound healing due to its interaction with growth factors like TGF-beta .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC4H7F2NO2Dual fluorine substituents enhancing reactivity
3-Amino-2,2-difluoropropanoic acid hydrochlorideCHClFNODifferent position of fluorine atoms
2-Amino-2-methylpropionic acidCHNO₂Lacks fluorine substituents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence provided:

Compound Name Molecular Formula Key Substituents Notable Properties Reference(s)
2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride C₄H₇F₂NO₂·HCl (hypothesized) -CF₂, -CH₃, α-amino acid backbone Theoretical: Enhanced metabolic stability, potential for peptide backbone modulation. N/A
2-Amino-3,3,3-trifluoropropanoic acid hydrochloride C₃H₄F₃NO₂·HCl -CF₃ Higher lipophilicity (logP ~1.2), pKa ~2.1 (carboxyl), used in enzyme inhibition studies .
D-Tert-leucine hydrochloride C₆H₁₄ClNO₂ -C(CH₃)₂ High thermal stability (m.p. >300°C), mimics branched amino acids in protein synthesis .
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride C₅H₈F₃NO₂·HCl -CF₃, esterified carboxyl Lower solubility in water vs. free acid; decomposition at ~149°C .
2-Amino-3,3-difluoropropanoic acid C₃H₅F₂NO₂ -CF₂ Intermediate acidity (pKa ~3.8), potential precursor for fluorinated peptides .

Physicochemical Properties

  • Fluorination Effects: The trifluoro analog (C₃H₄F₃NO₂·HCl) exhibits higher lipophilicity and lower pKa compared to non-fluorinated amino acids due to fluorine’s electron-withdrawing nature . The target compound’s difluoro group may balance lipophilicity and solubility better than the trifluoro analog.
  • Salt Form Stability :

    • Hydrochloride salts (e.g., D-tert-leucine HCl) enhance crystallinity and shelf life, critical for pharmaceutical formulations .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-3,3-difluoro-2-methylpropanoic acid hydrochloride?

  • Methodological Answer: A typical synthesis involves:

Amino Acid Backbone Preparation : Start with a fluorinated amino acid precursor (e.g., methyl 2-amino-3,3-difluoropropanoate) to introduce fluorine substituents .

Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or similar groups to protect the amine during coupling reactions, followed by acidic deprotection .

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
Key reagents include coupling agents (e.g., HATU, EDC) and hydrochloric acid for salt formation.

Synthetic StepKey Reagents/ConditionsPurpose
ProtectionBoc anhydrideStabilize amine group
CouplingHATU, DIPEAForm amide/ester bonds
DeprotectionTFA or HClRemove protecting groups
Salt FormationHCl in etherImprove crystallinity

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy : To confirm fluorine substitution patterns and stereochemistry (¹⁹F NMR is critical for fluorinated compounds) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • HPLC/UPLC : Quantify purity and detect impurities (use C18 columns with acidic mobile phases) .
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer:
  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis or decomposition .
  • Humidity Control : Use desiccants to avoid moisture-induced degradation (critical for hydrochloride salts) .
  • Light Protection : Amber glass vials to prevent photolytic breakdown .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

  • Methodological Answer:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions during fluorination steps .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions .
  • In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective in resolving discrepancies in solubility data reported for this compound?

  • Methodological Answer:
  • Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–7) and organic solvents (e.g., DMSO, ethanol) to identify optimal media .
  • Ionic Strength Adjustment : Vary counterion concentrations (e.g., NaCl) to assess Hofmeister effects .
  • Thermodynamic Studies : Use calorimetry to measure enthalpy of dissolution and identify polymorphic forms .

Q. What experimental approaches are used to study the compound's interaction with biological targets such as enzymes?

  • Methodological Answer:
  • Fluorescence Titration : Monitor binding affinity using fluorophore-labeled enzymes and measure quenching upon ligand interaction .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predict binding modes and validate with mutagenesis studies .
TechniqueApplicationReference
ITCBinding affinity and stoichiometry
X-ray CrystallographyStructural resolution of enzyme-ligand complexes

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